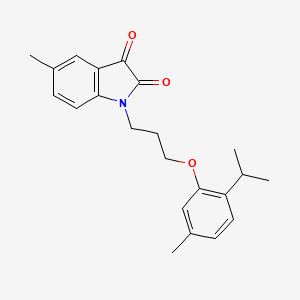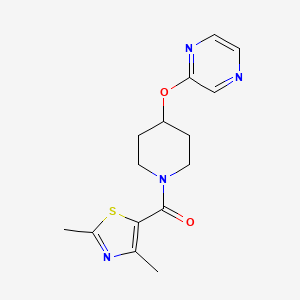
(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” has a molecular formula of C15H18N4O2S.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, chemical formula, and other characteristics. For this compound, the molecular weight is 318.4 and the chemical formula is C15H18N4O2S.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activities:
- Pyrazole derivatives, including compounds similar to (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, are known for their biological and pharmacological activities. They have been studied for their antibacterial and antioxidant activities. For instance, synthesized derivatives containing pyrazole moieties showed moderate antibacterial and antioxidant activities. These activities were further explained through DFT and molecular orbital calculations and molecular docking tools (Golea Lynda, 2021).
2. Molecular Interaction Studies:
- Compounds structurally similar to the specified chemical have been studied for their interaction with specific receptors. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, has been evaluated for its interaction with the CB1 cannabinoid receptor. This involved conformational analysis, development of unified pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models (J. Shim et al., 2002).
3. Antimicrobial and Anticancer Applications:
- Novel pyrazole derivatives, which are structurally related, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. These compounds have shown good to excellent antimicrobial activity and higher anticancer activity compared to reference drugs (H. Hafez et al., 2016).
4. Antitubercular and Antifungal Activities:
- Some derivatives have been specifically synthesized and screened for their antitubercular and antifungal activity. Certain compounds in this category displayed very good antitubercular and antifungal activity (Manjoor. Syed et al., 2013).
5. Catalytic and Antimicrobial Properties:
- Research on napthyl/pyridine-pyrazole-derived complexes, related to the compound , revealed their phenoxazinone synthase activity and potent antimicrobial activity against various bacteria and fungi. These complexes show potential as novel model compounds for biochemical reactions and as efficient antimicrobial agents (A. Jana et al., 2019).
Wirkmechanismus
Target of Action
The primary target of the compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
It is believed that the compound interacts with its target, cdk2, leading to changes in the cell cycle progression . The specific nature of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from entering the S phase from the G1 phase . The downstream effects of this include reduced cell proliferation and potential induction of apoptosis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve alterations in cell cycle progression . By inhibiting CDK2, the compound can induce cell cycle arrest, potentially leading to reduced cell proliferation and increased apoptosis . These effects could be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-12(4-8-19)21-13-9-16-5-6-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESAEBXWCIJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
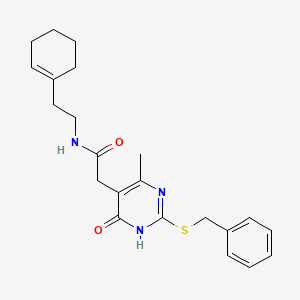
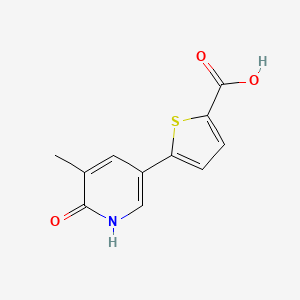
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2884767.png)
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)
![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)
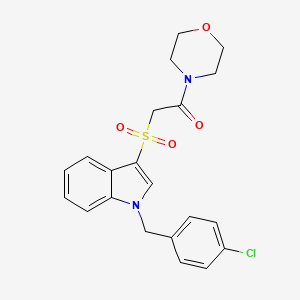
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)
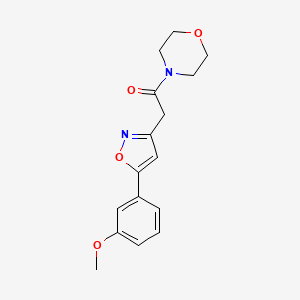
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)
